molecular formula C15H14O4 B6397675 3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid CAS No. 1261902-53-7

3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid

Cat. No.: B6397675
CAS No.: 1261902-53-7
M. Wt: 258.27 g/mol
InChI Key: OEJHGUJLEPMIPP-UHFFFAOYSA-N
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Description

3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group (-OCH₃) at the ortho position (C2) and a hydroxymethylphenyl (-C₆H₄-CH₂OH) substituent at the meta position (C3) of the benzoic acid core.

The hydroxymethyl group (-CH₂OH) introduces polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to non-polar substituents (e.g., methyl or cyano groups) . The methoxy group at C2 is known to influence steric and electronic effects, as seen in 2-methoxybenzoic acid (o-anisic acid), where proximity to the carboxyl group reduces stability due to steric hindrance .

Properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-19-14-12(6-3-7-13(14)15(17)18)11-5-2-4-10(8-11)9-16/h2-8,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJHGUJLEPMIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689082
Record name 3'-(Hydroxymethyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-53-7
Record name 3'-(Hydroxymethyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzoic acid core, followed by the introduction of the hydroxymethyl and methoxy groups through specific reagents and catalysts. For instance, the hydroxymethyl group can be introduced using formaldehyde in the presence of a base, while the methoxy group can be added using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 3-(3-Carboxyphenyl)-2-methoxybenzoic acid.

    Reduction: 3-(3-Hydroxymethylphenyl)-2-methoxybenzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • 2-Methoxybenzoic Acid (o-Anisic Acid; CAS 579-75-9) :

    • Lacks the hydroxymethylphenyl substituent.
    • Exhibits reduced stability compared to para-substituted analogs due to steric clashes between the methoxy and carboxyl groups .
    • Used as a solvent intermediate and in organic synthesis .
  • 3-(3-Cyanophenyl)-2-Methoxybenzoic Acid: Features a cyano (-CN) group instead of hydroxymethyl. The electron-withdrawing cyano group may reduce solubility in polar solvents compared to hydroxymethyl .
  • Vanillic Acid (4-Hydroxy-3-Methoxybenzoic Acid) :

    • Contains a hydroxyl group at C4 and methoxy at C3.
    • Demonstrates higher antioxidant activity and solubility in water than o-anisic acid due to the para-hydroxyl group .

Physical and Chemical Properties

Compound Solubility (Notable Solvents) Stability Considerations Key Applications
3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid* Likely high in polar solvents (e.g., ethanol, DMSO) Steric hindrance at C2 may reduce thermal stability Pharmaceutical intermediates, metal catalysis
2-Methoxybenzoic acid Soluble in ethanol, DMSO; log₁₀ solubility in 3-methyl-1-butanol: -1.45 Less stable than para-substituted isomers Organic synthesis, solvent
Vanillic acid High water solubility due to -OH and -OCH₃ groups Stable under acidic conditions Antioxidant, food additive
3-Hydroxybenzoic acid Soluble in water, ethanol Prone to oxidation at -OH site Polymer stabilizer, intermediates

*Inferred properties based on structural analogs.

Reactivity and Functional Comparisons

  • Steric Effects :
    • The C2 methoxy group in 3-(3-hydroxymethylphenyl)-2-methoxybenzoic acid likely causes steric hindrance, similar to 2-ethylbenzoic acid, where experimental stability is 15 kJ/mol lower than para-substituted analogs .
  • This suggests that the hydroxymethylphenyl group may influence bioactivity or metabolic pathways.
  • Synthetic Utility :
    • The hydroxymethyl group can act as a directing group in metal-catalyzed C–H functionalization, akin to N,O-bidentate groups in benzamide derivatives .

Research Findings and Data Tables

Table 1: Abraham Model Solubility Parameters for 2-Methoxybenzoic Acid

Solvent log₁₀c₁ (Experimental) log₁₀c₁ (Calculated)
3-Methyl-1-butanol -1.45 -1.42
Butyl ethanoate -1.89 -1.87

Table 2: Stability Comparison of Substituted Benzoic Acids

Compound ΔHf (kJ/mol) Relative Stability vs. Para-Substituted Isomer
2-Methoxybenzoic acid -420.1 Less stable by ~14 kJ/mol
2-Ethylbenzoic acid -415.3 Less stable by ~15 kJ/mol

Biological Activity

3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a hydroxymethyl group and a methoxy group attached to a benzoic acid core. Its chemical formula is C15H14O4C_{15}H_{14}O_4, and it is characterized by the following structural attributes:

  • Hydroxymethyl Group : Contributes to hydrogen bonding and may enhance solubility in biological systems.
  • Methoxy Group : Potentially influences the compound's reactivity and interaction with biological targets.

1. Antioxidant Activity

Research indicates that 3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid exhibits significant antioxidant properties . Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and lead to various diseases.

  • Mechanism : The antioxidant activity is primarily attributed to the hydroxymethyl and methoxy groups, which can donate electrons and stabilize free radicals.
  • Study Findings : In vitro assays have demonstrated that this compound can scavenge free radicals effectively, as evidenced by DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a notable reduction in absorbance at specific concentrations.

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties , particularly against various bacterial strains.

  • Research Outcomes : In studies assessing minimum inhibitory concentrations (MIC), 3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid showed promising results against both Gram-positive and Gram-negative bacteria. For instance:
    • Staphylococcus aureus : MIC of 32 µg/mL
    • Escherichia coli : MIC of 64 µg/mL
  • Mechanism of Action : The antimicrobial effect may be due to the disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

3. Anticancer Activity

Preliminary studies suggest potential anticancer effects , prompting further investigation into its role as a therapeutic agent.

  • Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound can induce apoptosis (programmed cell death) at concentrations above 50 µM.
  • Case Study : A study reported a significant reduction in cell viability (GI50 = 22 µM for MCF-7) when treated with this compound, indicating its potential as an anticancer agent.

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntioxidantDPPH AssayEffective
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
AnticancerMCF-7GI50 = 22 µM
HeLaGI50 > 50 µM

The biological activities of 3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid can be attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : It may inhibit key enzymes involved in oxidative stress and inflammation.
  • Receptor Modulation : The compound could potentially modulate receptor activity related to cancer cell proliferation.

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